2-((4-(Trifluoromethyl)benzyl)oxy)nicotinic acid
Description
2-((4-(Trifluoromethyl)benzyl)oxy)nicotinic acid is a nicotinic acid derivative featuring a trifluoromethyl-substituted benzyloxy group at the 2-position of the pyridine ring. Nicotinic acid (pyridine-3-carboxylic acid) derivatives are widely studied for their pharmacological properties, including enzyme modulation and receptor binding. The trifluoromethyl (-CF₃) group enhances metabolic stability and lipophilicity, while the benzyloxy substituent may influence steric and electronic interactions with biological targets.
Properties
IUPAC Name |
2-[[4-(trifluoromethyl)phenyl]methoxy]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3/c15-14(16,17)10-5-3-9(4-6-10)8-21-12-11(13(19)20)2-1-7-18-12/h1-7H,8H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDGHOCPOHFNTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OCC2=CC=C(C=C2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2095410-99-2 | |
| Record name | 2-{[4-(trifluoromethyl)phenyl]methoxy}pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Trifluoromethyl)benzyl)oxy)nicotinic acid typically involves the reaction of 4-(trifluoromethyl)benzyl alcohol with nicotinic acid under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the alcohol, followed by nucleophilic substitution with nicotinic acid . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((4-(Trifluoromethyl)benzyl)oxy)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl ether linkage can be cleaved under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Acids like hydrochloric acid or bases like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of phenols or alcohols.
Scientific Research Applications
2-((4-(Trifluoromethyl)benzyl)oxy)nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-((4-(Trifluoromethyl)benzyl)oxy)nicotinic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The nicotinic acid moiety can act as a ligand for nicotinic acid receptors, influencing various cellular pathways .
Comparison with Similar Compounds
Structural Analogues of Nicotinic Acid Derivatives
The following table summarizes key structural analogs, their substituents, and molecular properties:
| Compound Name | Substituent Position & Type | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features | Reference ID |
|---|---|---|---|---|---|---|
| 2-((4-(Trifluoromethyl)benzyl)oxy)nicotinic acid | 2-(benzyloxy) with 4-CF₃ | C₁₄H₁₀F₃NO₃ | 297.24* | Not provided | High lipophilicity, metabolic stability | [8, 10] |
| 2-(4-Fluorophenoxy)nicotinic acid | 2-(4-fluorophenoxy) | C₁₂H₈FNO₃ | 233.20 | 872882-89-8 | Fluorine enhances electronegativity | [7] |
| 5-(2-Fluorophenyl)-2-hydroxynicotinic acid | 5-(2-fluorophenyl), 2-hydroxy | C₁₂H₈FNO₃ | 233.20 | 1267011-08-4 | Hydroxy group for hydrogen bonding | [9] |
| 5-(4-Trifluoromethoxyphenyl)nicotinic acid | 5-(4-CF₃O-phenyl) | C₁₃H₈F₃NO₃ | 283.20 | 898796-62-8 | Trifluoromethoxy improves bioavailability | [13] |
| 6-(4-Methoxyphenyl)-2-methyl-4-CF₃-nicotinic acid | 6-(4-methoxyphenyl), 2-methyl, 4-CF₃ | C₁₅H₁₂F₃NO₃ | 311.25 | 2098091-35-9 | Methoxy enhances solubility | [10] |
*Calculated based on molecular formula.
Key Observations:
Substituent Position: Substitution at the 2-position (target compound, [7, 9]) is less common than 4- or 5-position substitutions ([2, 13]). Trifluoromethyl placement: In 6-(4-Methoxyphenyl)-2-methyl-4-CF₃-nicotinic acid, the CF₃ group at the 4-position may enhance electron-withdrawing effects compared to the target compound’s benzyl-linked CF₃ .
Functional Group Effects: Benzyloxy vs. Phenoxy: The benzyloxy group in the target compound increases steric bulk compared to simpler phenoxy groups (e.g., 2-(4-fluorophenoxy)nicotinic acid) . Hydroxy vs. Alkoxy: 5-(2-Fluorophenyl)-2-hydroxynicotinic acid ([9]) has a hydroxy group, which may improve solubility but reduce stability compared to alkoxy groups.
Physicochemical Properties: Lipophilicity: Trifluoromethyl and benzyloxy groups (target compound) likely increase logP compared to non-fluorinated analogs. Solubility: Methoxy or hydroxy substituents (e.g., [10, 13]) improve aqueous solubility, whereas trifluoromethyl and benzyl groups may reduce it.
Biological Activity
2-((4-(Trifluoromethyl)benzyl)oxy)nicotinic acid is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing from diverse research findings and case studies.
Synthesis and Structural Characteristics
The compound is synthesized through a series of chemical reactions involving nicotinic acid and a trifluoromethylbenzyl moiety. The introduction of the trifluoromethyl group is significant as it enhances the lipophilicity and biological activity of the resulting compound.
Biological Activity Overview
The biological activities of this compound include:
- Antimicrobial Activity : The compound exhibits notable antibacterial and antifungal properties against various pathogens.
- Anticancer Activity : It has shown potential in inhibiting the growth of several cancer cell lines, suggesting its role as an anticancer agent.
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial effects. A study reported minimum inhibitory concentrations (MICs) against various bacteria and fungi, highlighting its potential in treating infections.
Table 1: Antimicrobial Activity
Anticancer Activity
The anticancer properties of the compound have been evaluated against several human cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer). The results indicate that it possesses IC50 values that are competitive with established chemotherapeutic agents like Doxorubicin.
Table 2: Anticancer Activity
| Cell Line | IC50 (µM) | Comparison to Doxorubicin (IC50 = 52.1 µM) |
|---|---|---|
| A549 | 44.4 | Lower |
| HCT116 | 30.0 | Lower |
| PC3 | 22.4 | Significantly lower |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for microbial survival and cancer cell proliferation.
- Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Production : Increased ROS levels have been observed in treated cells, contributing to cytotoxic effects.
Case Studies
Several studies have highlighted the efficacy of this compound:
- A study demonstrated its effectiveness against E. coli and C. albicans, showcasing its potential as a broad-spectrum antimicrobial agent .
- In vitro studies on various cancer cell lines indicated that the compound significantly reduced cell viability, with mechanisms involving apoptosis and necrosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
